(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
CAS No.: 194471-85-7
Cat. No.: VC21549984
Molecular Formula: C22H23NO4
Molecular Weight: 365,43 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194471-85-7 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365,43 g/mole |
| IUPAC Name | (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 |
| Standard InChI Key | NZMNDTGOODAUNI-AZUAARDMSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a crystalline compound with well-defined chemical identification parameters. The compound is registered with CAS number 430460-38-1 and MDL number MFCD06410975 . It possesses a molecular formula of C22H23NO4 with a calculated molecular weight of 365.4223 g/mol . The compound's IUPAC name accurately reflects its structural features, incorporating the cyclohexane backbone and the Fmoc protecting group on the amino functionality .
The compound's structural characteristics are further defined by its SMILES notation: O=C(N[C@@H]1CCCC[C@@H]1C(=O)O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2, which provides a linear representation of its molecular structure and stereochemistry . This notation is particularly valuable for computational chemistry and database searching applications.
Stereochemical Properties
The stereochemistry of this compound is a defining feature that significantly impacts its biochemical behavior and applications. The (1S,2R) configuration refers to the specific three-dimensional arrangement of atoms at the two chiral centers within the cyclohexane ring. This stereochemical configuration contributes substantially to the compound's ability to interact with biological targets and its effectiveness in peptide synthesis applications.
The trans relationship between the amino and carboxylic acid groups on the cyclohexane ring creates a rigid structure that influences the compound's conformation and reactivity in various chemical environments. This spatial arrangement is critical for its function in peptide synthesis, where precise stereochemical control is essential for producing biologically active peptides.
Physical and Chemical Properties
The compound's physical properties, including its limited water solubility, are consistent with its structural features, particularly the presence of both hydrophilic (carboxylic acid) and hydrophobic (fluorenyl) moieties . This amphipathic character influences its behavior in various solvent systems, an important consideration for its applications in organic synthesis.
Synthetic Applications and Significance
Role in Peptide Synthesis
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid serves as a critical protected amino acid derivative in peptide synthesis . The Fmoc group functions as a protecting group for the amine functionality, preventing undesired reactions during peptide coupling processes . This protection strategy is fundamental to controlled peptide synthesis, allowing for the selective formation of peptide bonds.
The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps in the stepwise assembly of peptides by ensuring selective deprotection and coupling reactions . The Fmoc group can be removed under mild basic conditions (typically using piperidine), which makes it compatible with a wide range of other protecting groups and reactive functionalities in complex peptide synthesis.
Pharmaceutical and Biochemical Applications
The specific stereochemistry and structure of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid make it suitable for producing peptides with high purity and specificity, which are essential qualities in pharmaceutical research, drug development, and biochemical studies . The incorporation of this non-proteinogenic amino acid derivative into peptides can:
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Enhance peptide stability against enzymatic degradation
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Induce specific conformational constraints that influence biological activity
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Improve pharmacokinetic properties of resulting peptide-based drugs
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Create peptides with novel binding properties to biological targets
Additionally, this compound is employed as a building block in medicinal chemistry for designing bioactive compounds with specific three-dimensional structures . The rigid cyclohexane ring provides conformational constraints that can be exploited in the design of receptor ligands and enzyme inhibitors.
Comparative Analysis with Related Compounds
Stereoisomers and Structural Analogs
Several compounds share structural similarities with (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, most notably its stereoisomers and ring-size variants. The (1R,2R) stereoisomer (CAS: 381241-08-3) represents a significant comparator with different stereochemical properties that influence its biological activity and applications in organic synthesis and medicinal chemistry .
| Compound | Structural Features | CAS Number | Ring Size | Stereochemistry |
|---|---|---|---|---|
| (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | Cyclohexane ring with Fmoc-protected amino group | 430460-38-1 | 6 | 1S,2R |
| (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | Cyclohexane ring with Fmoc-protected amino group | 381241-08-3 | 6 | 1R,2R |
| (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | Cyclopentane ring with Fmoc-protected amino group | 359586-69-9 | 5 | 1R,2R |
| (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cycloheptanecarboxylic acid | Cycloheptane ring with Fmoc-protected amino group | 1212250-46-8 | 7 | 1R,2S |
The differences in ring size and stereochemistry across these analogs create a valuable set of building blocks for exploring structure-activity relationships in peptide-based drug design . Each variant offers unique conformational properties that can be exploited to fine-tune the three-dimensional structure and biological activity of resulting peptides.
Structure-Activity Relationships
The comparison of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid with its structural analogs reveals important structure-activity relationships. The stereochemistry at positions 1 and 2 of the cyclohexane ring significantly influences the compound's reactivity, solubility, and behavior in peptide synthesis reactions.
The (1S,2R) configuration creates a specific spatial arrangement of the amino and carboxylic acid groups that affects how the compound interacts with coupling reagents and growing peptide chains during synthesis. This configuration also influences the conformation of the resulting peptides, potentially impacting their biological activity and binding properties.
| Supplier | Catalog ID | Purity | Package Size | Storage Recommendation |
|---|---|---|---|---|
| AChemBlock | T100098 | 95% | Not specified | Not specified |
| MySkinRecipes | 36234 | 95% | 0.100g | Room temperature |
The commercial specifications typically include information about purity, appearance, and analytical data confirming the identity and quality of the product. These specifications are essential for researchers to ensure the reliability and reproducibility of their experimental results when using this compound.
Analytical Characterization
Chromatographic Analysis
Chromatographic methods, particularly HPLC, would be valuable for assessing the purity and identity of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid. The compound's UV-absorbing fluorenyl group facilitates detection using UV detectors commonly employed in HPLC systems.
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